molecular formula C16H22N4 B12268721 2-(4-Cyclobutylpiperazin-1-yl)-4,6-dimethylpyridine-3-carbonitrile

2-(4-Cyclobutylpiperazin-1-yl)-4,6-dimethylpyridine-3-carbonitrile

Cat. No.: B12268721
M. Wt: 270.37 g/mol
InChI Key: ZNLRVDLNENGMRH-UHFFFAOYSA-N
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Description

2-(4-Cyclobutylpiperazin-1-yl)-4,6-dimethylpyridine-3-carbonitrile is a chemical compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a unique structure that includes a cyclobutyl group attached to a piperazine ring, which is further connected to a dimethylpyridine moiety with a carbonitrile group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Cyclobutylpiperazin-1-yl)-4,6-dimethylpyridine-3-carbonitrile typically involves multiple steps, starting from commercially available precursors. One common route involves the alkylation of 4,6-dimethylpyridine-3-carbonitrile with a suitable cyclobutylpiperazine derivative under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like potassium carbonate or sodium hydride to facilitate the alkylation process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC) or recrystallization.

Chemical Reactions Analysis

Types of Reactions

2-(4-Cyclobutylpiperazin-1-yl)-4,6-dimethylpyridine-3-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce oxygen-containing functional groups.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to reduce any double bonds or nitro groups.

    Substitution: Nucleophilic substitution reactions can occur at the piperazine ring or the pyridine moiety using reagents like sodium azide or alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.

    Substitution: Sodium azide in dimethylformamide (DMF) or alkyl halides in acetone.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce fully saturated compounds.

Scientific Research Applications

2-(4-Cyclobutylpiperazin-1-yl)-4,6-dimethylpyridine-3-carbonitrile has been explored for various scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a biochemical probe to study receptor-ligand interactions.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of drugs targeting neurological disorders.

    Industry: Utilized in the development of advanced materials with specific electronic or mechanical properties.

Mechanism of Action

The mechanism of action of 2-(4-Cyclobutylpiperazin-1-yl)-4,6-dimethylpyridine-3-carbonitrile involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets through hydrogen bonding, hydrophobic interactions, or van der Waals forces, leading to modulation of their activity. This can result in various biological effects, such as inhibition of enzyme activity or alteration of receptor signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    4-Cyclobutyl-6-(piperazin-1-yl)pyrimidine: Shares a similar piperazine and cyclobutyl structure but differs in the pyrimidine ring.

    1-[4-(2-Chloro-allyl)-piperazin-1-yl]-4-(4-chloro-phenyl)-butane-1,4-dione: Contains a piperazine ring but has different substituents and functional groups.

Uniqueness

2-(4-Cyclobutylpiperazin-1-yl)-4,6-dimethylpyridine-3-carbonitrile is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. Its cyclobutyl group provides rigidity, while the piperazine ring offers flexibility and potential for diverse interactions with biological targets.

Properties

Molecular Formula

C16H22N4

Molecular Weight

270.37 g/mol

IUPAC Name

2-(4-cyclobutylpiperazin-1-yl)-4,6-dimethylpyridine-3-carbonitrile

InChI

InChI=1S/C16H22N4/c1-12-10-13(2)18-16(15(12)11-17)20-8-6-19(7-9-20)14-4-3-5-14/h10,14H,3-9H2,1-2H3

InChI Key

ZNLRVDLNENGMRH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=C1C#N)N2CCN(CC2)C3CCC3)C

Origin of Product

United States

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